1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone
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Overview
Description
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyaniline and 4-methoxybenzaldehyde, followed by their condensation to form a Schiff base. This intermediate is then subjected to cyclization and acetylation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce an amine.
Scientific Research Applications
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-: Another compound with similar structural features.
Cyanoacetohydrazides: Used in the synthesis of heterocyclic compounds.
Uniqueness
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential in various fields.
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[3-acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C25H29NO5/c1-15(27)22-21(26-18-8-12-20(31-5)13-9-18)14-25(3,29)24(16(2)28)23(22)17-6-10-19(30-4)11-7-17/h6-13,23-24,26,29H,14H2,1-5H3 |
InChI Key |
MSTZTORQVACHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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